molecular formula C8H13BClNO2 B2384762 [4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride CAS No. 2377608-10-9

[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride

Cat. No. B2384762
CAS RN: 2377608-10-9
M. Wt: 201.46
InChI Key: YZOYEEURZCCMMU-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride” is a chemical compound with the molecular formula C8H13BClNO2 . It is a pale yellow powder and is considered a salt form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NCC1=CC=C (C=C1)B (O)O . The InChI key for this compound is HUZNRXFJHYNUMV-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a pale yellow powder with a molecular weight of 201.46 g/mol . .

Scientific Research Applications

Suzuki–Miyaura Coupling

“[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride” is a type of boron reagent that is used in Suzuki–Miyaura coupling . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. It is favored due to its mild and functional group tolerant reaction conditions, along with the stability and environmental benignity of the organoboron reagent .

Preparation of Modified Reduced Graphene Composite Material

This compound can be used to prepare a modified reduced graphene composite material . This material can be used as a sugar sensor to detect the analyte in fruit juice .

Preparation of Modified Carbon Electrode

“[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride” can be used to prepare a modified carbon electrode . This electrode can be used for the detection of NADH and H2O2 .

Intermediates in Chemical Reactions

This compound is used as intermediates in various chemical reactions . It plays a crucial role in the synthesis of complex molecules in the field of medicinal chemistry .

Catalyst for Amidation and Esterification of Carboxylic Acids

“[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride” can act as an effective catalyst for amidation and esterification of carboxylic acids . This makes it valuable in the synthesis of various organic compounds .

Preparation of Organotrifluoroborate Salts

This compound can be used in the preparation of organotrifluoroborate salts . These salts are used in Suzuki–Miyaura couplings .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for this compound are not available, boronic acids have been studied for various applications, including their use in sensors and in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound has a molecular weight of 15097 , a density of 1.2±0.1 g/cm3 , and a boiling point of 337.7±44.0 °C . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This is a significant outcome as it enables the synthesis of a wide range of organic compounds .

Action Environment

The action of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .

properties

IUPAC Name

[4-(aminomethyl)-2-methylphenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOYEEURZCCMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride

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